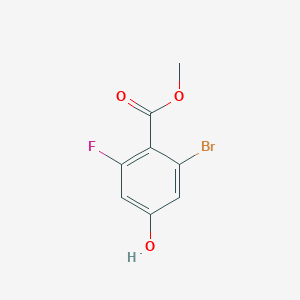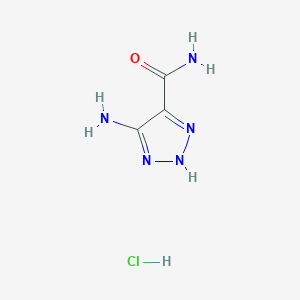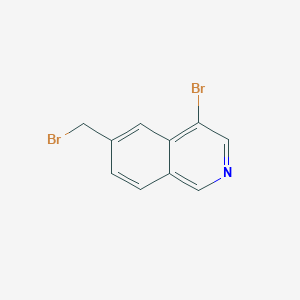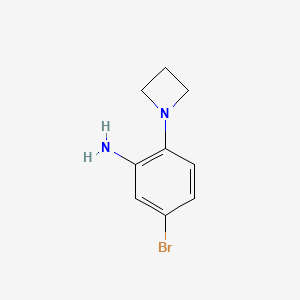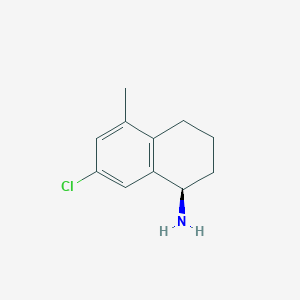
(R)-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom, a methyl group, and a tetrahydronaphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: Introduction of the chlorine atom at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Introduction of the methyl group at the 5th position using methylating agents such as methyl iodide.
Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene ring using hydrogenation catalysts like palladium on carbon.
Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods for ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is used in the study of enzyme-substrate interactions and as a ligand in the development of chiral catalysts. Its chiral nature makes it valuable in stereoselective synthesis and asymmetric catalysis.
Medicine
In medicinal chemistry, ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other industrial products.
作用機序
The mechanism of action of ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, leading to different reactivity and applications.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine:
Uniqueness
®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of functional groups and chiral center. This combination allows for selective interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various fields of research.
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
(1R)-7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChIキー |
SZMHVFIDEZYARR-LLVKDONJSA-N |
異性体SMILES |
CC1=CC(=CC2=C1CCC[C@H]2N)Cl |
正規SMILES |
CC1=CC(=CC2=C1CCCC2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





